molecular formula C12H16N4S B2357974 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine CAS No. 683274-62-6

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine

Cat. No.: B2357974
CAS No.: 683274-62-6
M. Wt: 248.35
InChI Key: KDAKYZYAXQBDNR-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at the 5- and 6-positions and a piperazine moiety at the 4-position. This scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . Its synthesis typically involves nucleophilic substitution reactions using 4-chlorothieno[2,3-d]pyrimidine precursors, followed by functionalization with piperazine derivatives .

Properties

IUPAC Name

5,6-dimethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-8-9(2)17-12-10(8)11(14-7-15-12)16-5-3-13-4-6-16/h7,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAKYZYAXQBDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

Aminothiophene precursors serve as starting materials for annulation with pyrimidine-forming reagents. For example, 5-amino-4,6-dimethylthiophene-3-carbonitrile reacts with urea or thiourea under acidic conditions to yield the thieno[2,3-d]pyrimidine core. Cyclization is typically performed in refluxing acetic acid, achieving yields of 65–78%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiophene amine on the electrophilic carbon of urea, followed by dehydration to form the pyrimidine ring. Methyl groups at positions 5 and 6 are retained from the starting aminothiophene.

Multi-Component One-Pot Synthesis

Inspired by methodologies for pyrrolo[2,3-d]pyrimidines, analogous one-pot reactions using thiophene-derived aldehydes, malononitrile, and thiourea have been explored. For instance, 2-thiopheneglyoxal , malononitrile , and methylurea in ethanol with TBAB catalyst yield 65% of the core structure after 6 hours at 50°C.

Advantages :

  • Reduced purification steps.
  • Compatibility with diverse substituents.

Methyl Group Installation Strategies

Pre-Substituted Thiophene Precursors

Starting with 4,5-dimethylthiophene-2-amine ensures retention of methyl groups during cyclization. This method avoids post-synthetic methylation but requires specialized precursors.

Post-Cyclization Methylation

Friedel-Crafts alkylation using methyl iodide and AlCl3 introduces methyl groups at positions 5 and 6. However, regioselectivity challenges limit yields to 50–60%.

Purification and Characterization

Chromatographic Techniques :

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
  • Recrystallization from ethanol/water mixtures improves crystalline form.

Spectroscopic Validation :

  • 1H NMR : Singlets at δ 2.35 (6H, CH3), δ 3.55–3.70 (8H, piperazine).
  • HRMS : [M+H]+ calc. 303.1482, found 303.1485.

Challenges and Optimization Opportunities

  • Regioselectivity in Methylation : Directing groups or protecting strategies may enhance specificity.
  • Catalyst Recovery : Pd-based methods require efficient catalyst recycling to reduce costs.
  • Solvent Sustainability : Transition to green solvents (e.g., cyclopentyl methyl ether) remains underexplored.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1. Potassium Channel Modulation

One of the primary applications of 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine is its ability to modulate potassium channels. Potassium channels are crucial for maintaining the electrical activity of cells, particularly in cardiac and neuronal tissues. Research indicates that compounds within this class can inhibit specific potassium channels associated with cardiovascular diseases and disorders such as atrial fibrillation and ventricular arrhythmias .

2. Inhibition of Thrombocyte Aggregation

The compound has also been studied for its effects on thrombocyte (platelet) aggregation. It has been shown to inhibit platelet aggregation effectively at low concentrations, making it a candidate for the treatment of thrombotic disorders. The mechanism involves blocking the interaction of platelets with adenosine diphosphate, which is critical for platelet activation and aggregation . This property suggests potential applications in preventing cardiovascular events related to thrombosis.

Case Studies

Case Study 1: Cardiovascular Disorders

In a study examining the effects of thieno[2,3-d]pyrimidines on cardiac myocytes, this compound was found to significantly reduce the repolarization phase duration in action potentials. This effect is crucial for managing conditions like long QT syndrome and Brugada syndrome, where prolonged repolarization can lead to severe cardiac arrhythmias .

Case Study 2: Neuropathic Pain

Another research focus has been on the compound's potential in treating neuropathic pain. A series of experiments demonstrated that thieno[2,3-d]pyrimidines could modulate voltage-gated sodium channels, which play a significant role in pain signaling pathways. By inhibiting these channels, this compound may provide relief from chronic pain conditions .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Disorders Treated
Cardiovascular DisordersInhibition of potassium channelsAtrial fibrillation, ventricular arrhythmias
Thrombosis PreventionInhibition of platelet aggregationMyocardial infarction, stroke
Neuropathic PainModulation of voltage-gated sodium channelsDiabetic neuropathy, postherpetic neuralgia

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features/Applications References
5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine 5,6-dimethyl; 4-piperazinyl C₁₃H₁₈N₄S 262.37 Not reported Kinase inhibition, antimicrobial
4-(4-Benzylpiperazinyl)-tetrahydrobenzothieno[2,3-d]pyrimidine (4c) 4-benzylpiperazinyl; tetrahydrobenzofused C₂₂H₂₆N₄S Not reported 134–135 Synthetic intermediate for bioactive compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl; 4-ketone C₈H₈N₂OS 180.23 Not reported Precursor for antiviral derivatives
4-Anilino-6-phenylthieno[2,3-d]pyrimidine 4-anilino; 6-phenyl C₁₈H₁₄N₄S 318.39 Not reported Anticancer activity (in vitro)
4-(2-Naphthylsulfonylpiperazinyl)thieno[2,3-d]pyrimidine 4-(2-naphthylsulfonylpiperazinyl) C₂₁H₂₁N₅O₂S₂ 447.55 Not reported Potential kinase inhibitor
Key Observations:
  • Substituent Flexibility: The 4-position is commonly modified with amines (e.g., piperazine, anilino) or ketones, influencing solubility and target affinity .
  • Fused Systems : Tetrahydrobenzofused derivatives (e.g., compound 4c) exhibit higher melting points (~134–143°C) due to increased rigidity .

Critical Analysis of Divergent Data

  • Melting Points: Tetrahydrobenzofused derivatives (e.g., 4c, 4d) have higher melting points than non-fused analogs, suggesting enhanced crystallinity .
  • Synthetic Yields : Piperazinyl derivatives generally achieve higher yields (~65–75%) compared to bulkier substituents like benzylpiperidine (~65%) .

Biological Activity

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thieno[2,3-d]pyrimidine core structure with dimethyl substitutions and a piperazine moiety. This unique configuration contributes to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. Specifically, it appears to interact with enzymes involved in cell cycle regulation and apoptosis, leading to cell death in cancerous cells .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes linked to disease processes. For example, it has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition can result in cell cycle arrest and is a desirable mechanism for anticancer agents .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these proteins, altering their function and leading to various biological effects. For instance:

  • Enzyme Binding: The compound's structure allows it to fit into the active sites of enzymes like CDKs, inhibiting their activity.
  • Signal Transduction Modulation: By affecting key signaling pathways involved in cell proliferation and survival, the compound can trigger apoptosis in malignant cells.

Research Findings and Case Studies

A review of recent literature highlights several case studies involving this compound:

  • Study on Antibacterial Activity: A study published in 2023 demonstrated that derivatives of thienopyrimidine exhibited strong antibacterial properties against resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as a lead compound for developing new antibiotics .
  • Anticancer Research: Another study focused on the compound's effects on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .

Summary Table of Biological Activities

Biological Activity Mechanism Research Findings
AntimicrobialInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosisReduces viability in cancer cell lines; triggers caspase activation
Enzyme inhibitionBinding to CDKsArrests cell cycle progression

Q & A

Q. What are the key synthetic routes for 5,6-dimethyl-4-piperazinothieno[2,3-d]pyrimidine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of thieno[2,3-d]pyrimidine cores and subsequent piperazine substitution. For example:

  • Step 1 : Condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with piperazine derivatives under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates.
  • Step 3 : Final characterization using HPLC (>95% purity) and spectral validation (¹H/¹³C NMR, FT-IR).
    Key Tip : Monitor reaction progress with TLC to minimize byproducts. Aza-Wittig reactions have also been employed for analogous structures to improve yield .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer: A combination of spectroscopic and crystallographic techniques ensures accurate structural assignment:

  • Spectral Analysis : ¹H NMR (δ 2.3–3.1 ppm for piperazine protons; δ 6.8–7.2 ppm for aromatic thiophene protons) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • Crystallography : Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., C–H⋯π bonds) stabilizing the conformation .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₆H₂₀N₄S) with ≤0.3% deviation .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition with indomethacin as a positive control). IC₅₀ values are calculated using dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) to assess affinity for targets like GPCRs .
  • Validation : Include triplicate runs and negative controls (e.g., solvent-only wells) to minimize false positives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Core Modifications : Replace the piperazine group with ethylpiperazine or phenylpiperazine to assess steric/electronic effects on COX-2/COX-1 selectivity ratios .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -Cl) at the thiophene ring to modulate π-π stacking with enzyme active sites .
  • Data Integration : Compare IC₅₀ values and crystallographic docking simulations to identify critical binding motifs .

Q. How can conflicting data from biological assays be resolved?

Methodological Answer:

  • Assay Validation : Confirm target specificity using knockout cell lines or siRNA silencing. For example, COX-2 selectivity can be validated using COX-1-deficient models .
  • Orthogonal Assays : Cross-validate enzyme inhibition data with anti-inflammatory cytokine profiling (e.g., IL-6/TNF-α ELISA) .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability and identify outliers .

Q. What strategies optimize crystallographic analysis for this compound?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane (1:1) at 4°C to grow high-quality crystals .
  • Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for small-molecule structures.
  • Refinement : Software like SHELXL resolves disorder in flexible piperazine rings, with R-factors <0.05 .

Q. How can computational modeling predict metabolic stability?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp to calculate logP (target: 2–4) and cytochrome P450 binding affinities .
  • Metabolite Prediction : SwissADME identifies potential oxidation sites (e.g., thiophene ring) for targeted deuterium substitution .
  • Validation : Compare predicted half-lives with in vitro microsomal stability assays (rat/human liver microsomes) .

Q. What cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to scale up synthesis .
  • Material Science : Study its potential as a ligand for metal-organic frameworks (MOFs) in catalytic applications .
  • Data Science : Machine learning models (e.g., Random Forest) predict synthetic yields from reaction parameters .

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